methyl 2-(3-methoxynaphthalene-2-amido)benzoate
Overview
Description
Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is an organic compound with the molecular formula C20H17NO4 and a molecular weight of 3354 g/mol This compound is characterized by its unique structure, which combines a methoxynaphthalene moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxynaphthalene-2-amido)benzoate typically involves the reaction of 3-methoxynaphthalene-2-amine with methyl 2-bromobenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxynaphthalene-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-(3-methoxynaphthalene-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxynaphthalene-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxynaphthalene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Methyl 2-(3-methoxynaphthalene-2-amido)benzoate can be compared with other similar compounds, such as:
Methyl 3-methoxy-2-(2-naphthylmethyl)benzoate: Similar structure but different substitution pattern.
Methyl 2-(3-fluorobenzamido)benzoate: Contains a fluorine atom instead of a methoxy group.
Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Contains a quinazoline moiety instead of a naphthalene moiety.
Biological Activity
Methyl 2-(3-methoxynaphthalene-2-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Amide : The reaction of 3-methoxynaphthalene with an appropriate amine to create the amide bond.
- Esterification : The benzoic acid derivative undergoes esterification with methanol to form the final product.
This multi-step synthetic route is essential for achieving the desired structural characteristics that contribute to its biological activity.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of methoxy-substituted naphthalenes exhibit significant antimicrobial properties. For example, compounds similar to this compound demonstrated notable inhibition against various bacterial strains, indicating a potential application in treating infections .
- Anticancer Properties : Research has indicated that naphthalene derivatives possess anticancer activity. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HeLa. The mechanism often involves apoptosis induction and modulation of cell cycle progression .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound using various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, revealing an IC50 value of approximately 25 µM for MCF-7 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was screened for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications in the naphthalene ring and the amide group significantly influence its biological activity. Key observations include:
- Methoxy Substitution : The presence of the methoxy group enhances solubility and may contribute to increased biological activity.
- Amide Linkage : The amide bond is crucial for maintaining structural integrity and facilitating interactions with biological targets.
Compound Structure | Biological Activity | IC50 Value (µM) |
---|---|---|
This compound | Anticancer | 25 |
Ethyl 5-(3-methoxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate | Antimicrobial | 50 |
Properties
IUPAC Name |
methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-18-12-14-8-4-3-7-13(14)11-16(18)19(22)21-17-10-6-5-9-15(17)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILKUBDKLZDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186543 | |
Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418790-73-5 | |
Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=418790-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(3-methoxy-2-naphthalenyl)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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